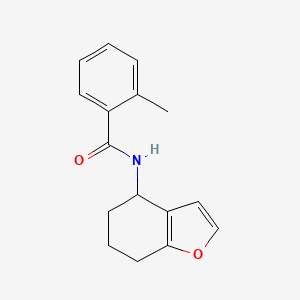
8-Quinolinethiol, 4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinethiol, 4-phenyl- is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinethiol, 4-phenyl- typically involves the formation of the quinoline ring followed by the introduction of the thiol and phenyl groups. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Doebner-Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with ketones.
Industrial Production Methods: Industrial production of 8-Quinolinethiol, 4-phenyl- may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiols, amines.
Substitution Products: Halogenated quinolines, alkylated quinolines.
Aplicaciones Científicas De Investigación
8-Quinolinethiol, 4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Quinolinethiol, 4-phenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: The compound can modulate oxidative stress pathways, inhibit enzyme activity, and interfere with DNA replication and transcription.
Comparación Con Compuestos Similares
8-Quinolinethiol: Lacks the phenyl group at the 4th position.
4-Phenylquinoline: Lacks the thiol group at the 8th position.
2-Quinolinethiol: Thiol group at the 2nd position instead of the 8th.
Uniqueness: 8-Quinolinethiol, 4-phenyl- is unique due to the presence of both the thiol group at the 8th position and the phenyl group at the 4th position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
75955-26-9 |
|---|---|
Fórmula molecular |
C15H11NS |
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
4-phenylquinoline-8-thiol |
InChI |
InChI=1S/C15H11NS/c17-14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10,17H |
Clave InChI |
FHNNQLOISQWYLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


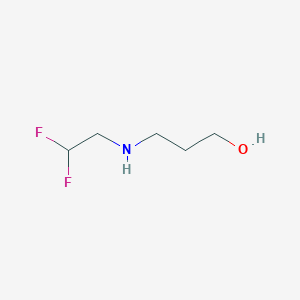
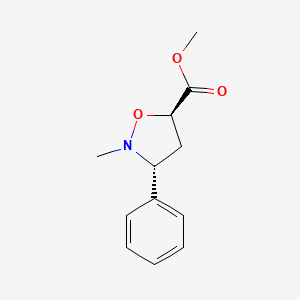
![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)

![5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12901319.png)
![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
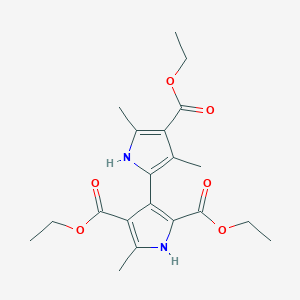

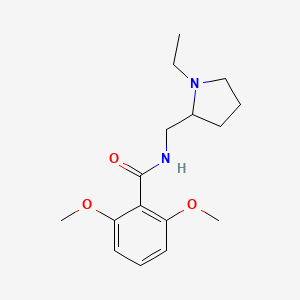
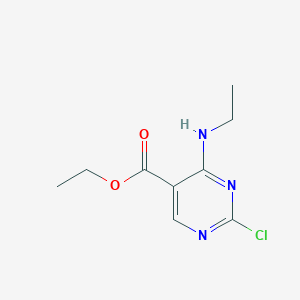
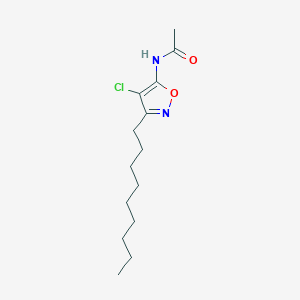
![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)
